molecular formula C9H18N2O B7454273 2-(Azepan-1-yl)propanamide

2-(Azepan-1-yl)propanamide

Cat. No. B7454273
M. Wt: 170.25 g/mol
InChI Key: VIZKWUMQPUMZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)propanamide, also known as AP-1, is a chemical compound that has gained significant attention in the field of scientific research. AP-1 is a cyclic amide with a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol. It has a white crystalline appearance and is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)propanamide is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a crucial role in the regulation of various physiological processes such as pain, inflammation, and mood. 2-(Azepan-1-yl)propanamide is thought to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, 2-(Azepan-1-yl)propanamide increases the levels of endocannabinoids, leading to their enhanced activity and resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(Azepan-1-yl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(Azepan-1-yl)propanamide has also been found to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, 2-(Azepan-1-yl)propanamide has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Azepan-1-yl)propanamide in lab experiments include its high purity and stability, ease of synthesis, and its potential as a neuroprotective agent. However, the limitations of using 2-(Azepan-1-yl)propanamide include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(Azepan-1-yl)propanamide. One potential direction is to investigate its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

2-(Azepan-1-yl)propanamide can be synthesized using various methods, including the reaction of 2-bromo-1-propanol with azepane in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-aminopropanol with azepane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

2-(Azepan-1-yl)propanamide has been extensively studied for its potential applications in scientific research. It has been found to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(Azepan-1-yl)propanamide has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

2-(azepan-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(9(10)12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZKWUMQPUMZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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